1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE
Description
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzodioxole ring, a carbaldehyde group, and a hydrazone linkage with a trifluoromethyl-substituted pyridyl group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)10-2-4-13(18-7-10)20-19-6-9-1-3-11-12(5-9)22-8-21-11/h1-7H,8H2,(H,18,20)/b19-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGYNZVSPYVMA-KPSZGOFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5-(trifluoromethyl)-2-pyridylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE involves its interaction with molecular targets through its hydrazone linkage and trifluoromethyl-substituted pyridyl group. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes and material science applications .
Comparison with Similar Compounds
Similar compounds to 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE include:
1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE: This compound has a semicarbazone group instead of a hydrazone linkage, leading to different reactivity and applications.
1,3-BENZODIOXOLE-5-CARBALDEHYDE (4-NITRO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZONE: The presence of a nitro group in this compound alters its electronic properties and reactivity compared to the trifluoromethyl-substituted pyridyl group.
1,3-BENZODIOXOLE-5-CARBALDEHYDE (4-PH-1,3-THIAZOL-2-YL)HYDRAZONE: This compound features a thiazole ring, which imparts different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
